molecular formula C10H13N B2543281 1,3-dimethyl-2,3-dihydro-1H-isoindole CAS No. 219908-65-3

1,3-dimethyl-2,3-dihydro-1H-isoindole

Cat. No.: B2543281
CAS No.: 219908-65-3
M. Wt: 147.221
InChI Key: VNGGVSXGSNMCBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-2,3-dihydro-1H-isoindole is a heterocyclic compound that belongs to the class of isoindoles. Isoindoles are known for their aromatic properties and are commonly found in various natural products and synthetic compounds. The structure of this compound consists of a fused benzene and pyrrole ring system with two methyl groups attached at the 1 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-dimethyl-2,3-dihydro-1H-isoindole can be synthesized through several methods. One common approach involves the cyclization of N-substituted anilines with α,β-unsaturated carbonyl compounds under acidic conditions. Another method includes the reduction of isoindole-1,3-diones using hydride reagents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoindole-1,3-diones.

    Reduction: Reduction reactions can convert isoindole-1,3-diones back to this compound.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted isoindoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include substituted isoindoles, isoindole-1,3-diones, and various functionalized derivatives.

Scientific Research Applications

1,3-dimethyl-2,3-dihydro-1H-isoindole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2,3-dihydro-1H-isoindole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-dimethyl-3,4-dihydro-1H-isoindole
  • 1,3-dimethyl-2,3-dihydro-1H-indole
  • 1,3-dimethyl-2,3-dihydro-1H-pyrrole

Uniqueness

1,3-dimethyl-2,3-dihydro-1H-isoindole is unique due to its specific substitution pattern and the presence of both aromatic and aliphatic characteristics. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

1,3-dimethyl-2,3-dihydro-1H-isoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-7-9-5-3-4-6-10(9)8(2)11-7/h3-8,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGGVSXGSNMCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2C(N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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